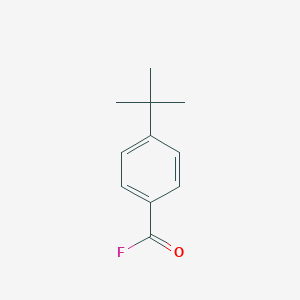![molecular formula C8H13N3 B063835 2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile CAS No. 159583-37-6](/img/structure/B63835.png)
2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMH-11 and has been extensively studied for its synthesis methods, mechanism of action, and physiological effects.
Mecanismo De Acción
The mechanism of action of DMH-11 is not fully understood. However, it is believed to act as a potent inhibitor of the androgen receptor (AR), which plays a crucial role in the development and progression of prostate cancer. DMH-11 has been shown to bind to the AR and prevent its activation, thereby inhibiting the growth of prostate cancer cells.
Efectos Bioquímicos Y Fisiológicos
DMH-11 has been shown to have significant biochemical and physiological effects. In vitro studies have shown that DMH-11 inhibits the growth of prostate cancer cells by inducing apoptosis and cell cycle arrest. DMH-11 has also been shown to reduce the expression of AR target genes, which are involved in the development and progression of prostate cancer. In vivo studies have shown that DMH-11 inhibits the growth of prostate cancer xenografts in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMH-11 has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high degree of stability. DMH-11 is also highly selective for the androgen receptor, which makes it an ideal tool for studying AR-mediated signaling pathways. However, DMH-11 has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to work with in aqueous solutions. DMH-11 is also highly toxic, which requires special precautions to be taken when handling the compound.
Direcciones Futuras
There are several future directions for the study of DMH-11. One direction is to investigate the potential of DMH-11 as a therapeutic agent for other diseases such as breast cancer and Alzheimer's disease. Another direction is to study the mechanism of action of DMH-11 in more detail to gain a better understanding of its effects on the androgen receptor. Additionally, the synthesis of DMH-11 can be optimized further to increase yields and purity, which will make it more accessible for research purposes.
Conclusion:
In conclusion, DMH-11 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of DMH-11 is relatively simple, and it has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. DMH-11 has shown promising results in inhibiting the growth of prostate cancer cells, and further research is needed to explore its potential as a therapeutic agent for other diseases.
Métodos De Síntesis
The synthesis of DMH-11 involves the reaction of 3-methyl-2,3-diazabicyclo[2.2.1]hept-2-ene with acetonitrile in the presence of a catalyst. This reaction yields DMH-11 as a white crystalline solid. The synthesis of DMH-11 has been optimized by various researchers to obtain high yields and purity.
Aplicaciones Científicas De Investigación
DMH-11 has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, DMH-11 has been investigated for its potential as a therapeutic agent for various diseases such as cancer and Alzheimer's disease. DMH-11 has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation applications.
Propiedades
Número CAS |
159583-37-6 |
|---|---|
Nombre del producto |
2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile |
Fórmula molecular |
C8H13N3 |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
2-(3-methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile |
InChI |
InChI=1S/C8H13N3/c1-10-7-2-3-8(6-7)11(10)5-4-9/h7-8H,2-3,5-6H2,1H3 |
Clave InChI |
RNSDCXUXOQRUEE-UHFFFAOYSA-N |
SMILES |
CN1C2CCC(C2)N1CC#N |
SMILES canónico |
CN1C2CCC(C2)N1CC#N |
Sinónimos |
2,3-Diazabicyclo[2.2.1]heptane-2-acetonitrile,3-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



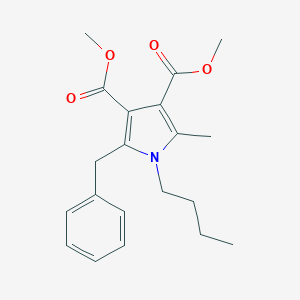
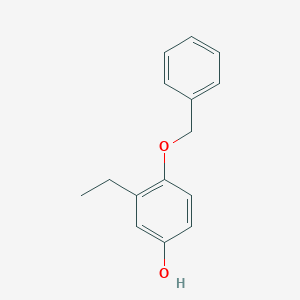
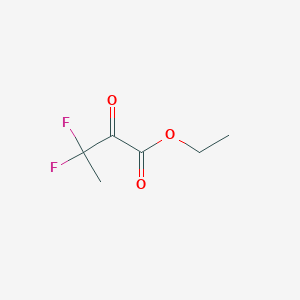
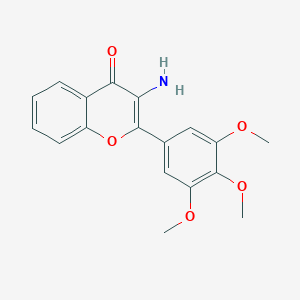
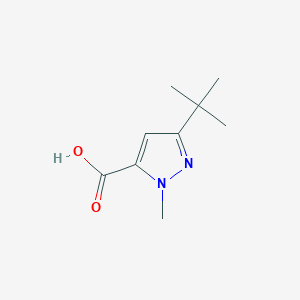
![1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI)](/img/structure/B63761.png)
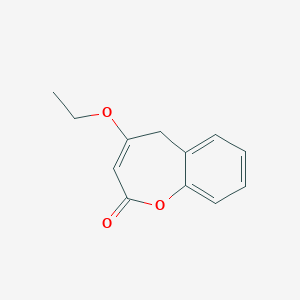

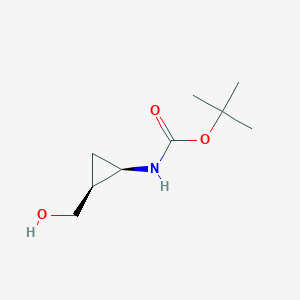
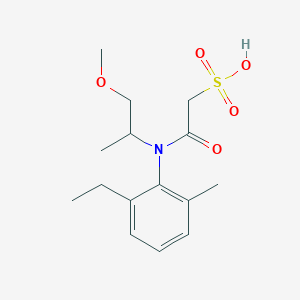
![4-Methyl-2,3-dihydropyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B63771.png)
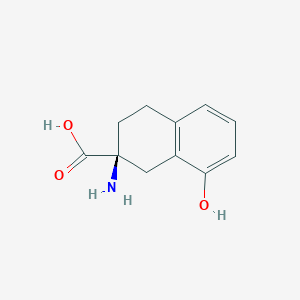
![Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-](/img/structure/B63778.png)
